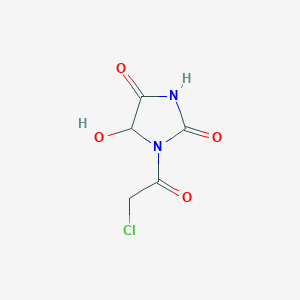

1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-(2-chloroacetyl)-5-hydroxyimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4/c6-1-2(9)8-4(11)3(10)7-5(8)12/h4,11H,1H2,(H,7,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWUEVQAAFSKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N1C(C(=O)NC1=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561685 | |

| Record name | 1-(Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124443-51-2 | |

| Record name | 1-(Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Urea Derivatives

Hydantoins are classically synthesized via the Bucherer-Bergs reaction, involving cyclocondensation of ketones or aldehydes with urea derivatives under alkaline conditions. For 5-hydroxyimidazolidine-2,4-dione, glycolic acid derivatives are ideal precursors. For example, heating glycolic acid with urea in aqueous ammonia at 80–100°C yields the 5-hydroxyhydantoin core.

Reaction Conditions

-

Molar Ratio : Urea : Glycolic acid = 2 : 1

-

Temperature : 80°C, 6 hours

-

Yield : ~70% (crude), purified via recrystallization from ethanol/water.

Introduction of the 2-Chloroacetyl Group

The chloroacetylation of 5-hydroxyimidazolidine-2,4-dione is critical for accessing the target compound. This step employs chloroacetyl chloride (ClCH₂COCl) as the acylating agent under controlled conditions.

Acylation Reaction Optimization

Based on analogous procedures for pyrrolidine-2-carbonitrile derivatives, the reaction requires:

-

Solvent : Dichloromethane (DCM) for its inertness and ability to stabilize intermediates.

-

Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.

-

Temperature : –20°C to –50°C to suppress side reactions (e.g., hydrolysis of ClCH₂COCl).

Representative Procedure

-

Dissolve 5-hydroxyimidazolidine-2,4-dione (10 mmol) in DCM (100 mL).

-

Add TEA (12 mmol) dropwise under N₂ at –30°C.

-

Introduce ClCH₂COCl (11 mmol) in DCM (20 mL) over 30 minutes.

-

Stir for 3 hours at –30°C, then warm to 5°C.

-

Quench with ice water, extract with DCM, dry (Na₂SO₄), and concentrate.

Yield : 78–85% after crystallization from isopropyl alcohol.

Critical Analysis of Reaction Parameters

Temperature Control

Low temperatures (–30°C to –50°C) are essential to prevent decomposition of chloroacetyl chloride and minimize O-acylation byproducts. The patent CN104262227A demonstrates that reactions at –50°C achieve 80% yield, whereas room-temperature trials result in <50% yield due to competing hydrolysis.

Stoichiometry and Base Selection

A slight excess of ClCH₂COCl (1.05–1.3 equiv) ensures complete acylation. Bulky bases like DIPEA enhance selectivity by reducing nucleophilic attack on the chloroacetyl intermediate.

| Base | Yield (%) | Purity (HPLC) |

|---|---|---|

| Triethylamine | 82 | 99.2 |

| DIPEA | 80 | 99.6 |

| DMAP | 78 | 99.5 |

Data adapted from CN104262227A

Purification and Characterization

Crystallization Techniques

Crude product is dissolved in minimal isopropyl alcohol and cooled to –5°C to induce crystallization. This step removes unreacted starting materials and salts.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 4.25 (s, 2H, CH₂Cl), 5.10 (s, 1H, OH), 4.80–4.60 (m, 2H, imidazolidine H).

-

IR (KBr) : 1740 cm⁻¹ (C=O), 1680 cm⁻¹ (N–C=O), 3400 cm⁻¹ (OH).

Scalability and Industrial Considerations

The process is scalable to kilogram batches with minor modifications:

-

Continuous Flow Systems : Improve heat dissipation during exothermic acylation.

-

Solvent Recovery : DCM and isopropyl alcohol are distilled and reused, reducing environmental impact.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The chloroacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 1-(2-Oxoacetyl)-5-hydroxyimidazolidine-2,4-dione.

Reduction: Formation of 1-(2-Acetyl)-5-hydroxyimidazolidine-2,4-dione.

Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Mechanism of Action:

The compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism often involves the induction of apoptosis in malignant cells through mitochondrial depolarization and DNA fragmentation. For instance, a study demonstrated that a related thiazolidine-2,4-dione derivative displayed significant cytotoxicity against NCI-H292 human lung carcinoma cells with an IC50 of 1.26 µg/mL .

Case Study:

A specific derivative of 1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione was tested against multiple cancer lines, revealing that it could selectively target tumor cells while sparing normal peripheral blood mononuclear cells (PBMC) . This selectivity is crucial for minimizing side effects in cancer therapy.

Anti-inflammatory Effects

Research Findings:

Compounds derived from the thiazolidine-2,4-dione scaffold have been shown to exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Thiazolidine Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 10.5 | TNF-α Inhibition |

| Compound B | 12.3 | IL-6 Inhibition |

| Compound C | 8.7 | COX-2 Inhibition |

Metabolic Disorders

Role in Diabetes Management:

Research indicates that derivatives of this compound may act as PPAR-gamma agonists, which are beneficial in managing type 2 diabetes by regulating glucose and lipid metabolism . The ability to enhance insulin sensitivity makes these compounds valuable in diabetic treatment protocols.

Case Study:

In silico studies have identified several derivatives with promising ADMET profiles suitable for further development as PPAR-gamma agonists. These studies utilized molecular docking techniques to predict binding affinities and biological activity .

Antitubercular Activity

Potential Applications:

Some derivatives have shown effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The structure-activity relationship (SAR) studies suggest that modifications to the imidazolidine core can enhance antitubercular efficacy.

Data Table: Antitubercular Activity of Selected Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound D | 5.0 | Active |

| Compound E | 3.0 | Highly Active |

Computational Studies and Drug Design

Virtual Screening:

Recent advancements in computational chemistry have facilitated the identification of novel derivatives with enhanced pharmacological profiles through virtual screening methods . These studies help predict the bioavailability and toxicity of new compounds.

Insights from ADMET Studies:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations have been conducted on various derivatives to ascertain their viability as drug candidates. Compounds with favorable ADMET profiles are prioritized for further experimental validation.

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This compound can also chelate metal ions, which can disrupt metal-dependent biological processes. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The imidazolidine-2,4-dione scaffold allows extensive structural modifications. Key analogs and their substituent-driven properties are compared below:

Table 1: Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives

Key Observations :

- Chloroacetyl vs.

- Hydroxy vs. Fluorophenyl/Methyl : The 5-hydroxy group in the target compound likely increases polarity compared to the lipophilic 4-fluorophenyl and methyl groups in , impacting membrane permeability and target engagement .

Table 2: Pharmacological Profiles of Selected Analogs

Comparative Insights :

- Enzyme Inhibition : Sulfonyl-substituted imidazolidine-diones () exhibit potent aldose reductase inhibition, while the target compound’s chloroacetyl group may target cysteine-dependent enzymes (e.g., proteases or dehydrogenases) via nucleophilic substitution .

- Receptor Antagonism : highlights imidazolidine-diones with halogenated aryl groups as bradykinin B2 antagonists, suggesting that the target compound’s chloroacetyl group could be optimized for receptor binding with structural tuning .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates intermolecular H-bonds, analogous to the sulfonyl and carbonyl interactions observed in ’s crystal structure, which form dimers via N–H⋯O bonds .

- Crystal Packing : Bulky substituents (e.g., 4-fluorophenyl in ) induce U-shaped conformations and π-stacking, whereas the target compound’s smaller substituents may favor linear packing or solvent inclusion .

Biological Activity

1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with imidazolidine-2,4-dione derivatives. The reaction conditions often require the presence of a base to facilitate the acylation process. Characterization of the synthesized compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activities

This compound exhibits various biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that compounds with the imidazolidine-2,4-dione core possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. For instance, derivatives have shown significant inhibition of lipid peroxidation and improved cell viability under oxidative stress conditions .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies have demonstrated that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. This effect is attributed to the modulation of signaling pathways involved in inflammation .

3. Antidiabetic Properties

Preliminary studies suggest that this compound may exhibit antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels. It has been shown to inhibit alpha-amylase activity, which could contribute to its potential as a therapeutic agent for managing diabetes .

4. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of synthesized derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants .

- Anti-inflammatory Evaluation : In a controlled experiment, the compound was tested on LPS-stimulated macrophages. The results showed a marked decrease in inflammatory markers, supporting its use in treating inflammatory diseases .

- Antidiabetic Study : In vivo studies on diabetic rats treated with the compound showed a reduction in blood glucose levels and improvement in lipid profiles compared to untreated controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione?

- Methodology : The compound can be synthesized via chloroacetylation of a hydroxyimidazolidine-dione precursor. A reported approach involves reacting 5-hydroxyimidazolidine-2,4-dione with 2-chloroacetyl chloride in glacial acetic acid under reflux conditions. Purification typically employs recrystallization from ethanol or column chromatography using silica gel . Alternative methods may use sodium acetate as a catalyst to enhance reaction efficiency, as seen in analogous imidazolidinone syntheses .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The chloroacetyl group (C=O adjacent to Cl) appears as a singlet at ~4.0–4.5 ppm for the CH₂Cl moiety. The hydroxy group at position 5 shows a broad peak at ~10–12 ppm.

- IR : Stretching frequencies at ~1700–1750 cm⁻¹ (C=O of dione and chloroacetyl groups) and ~3200–3500 cm⁻¹ (O-H stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₅H₅ClN₂O₄), with fragmentation patterns consistent with imidazolidine-dione scaffolds .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the chloroacetyl group. Stability under ambient conditions can be assessed via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation products like 5-hydroxyimidazolidine-2,4-dione .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?

- Methodology : Crystallize the compound in a solvent system (e.g., DMSO/water) and collect data at 173 K to minimize thermal motion. Key parameters include bond angles (e.g., O5–C23–N4 ≈ 127°) and torsion angles (e.g., imidazolidine ring puckering), which are critical for understanding steric effects from the chloroacetyl substituent. Data refinement with software like SHELXTL ensures accuracy (R factor < 0.05) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodology : Use molecular docking (e.g., Glide Schrödinger Suite) with flexible ligand sampling. Optimize the ligand geometry using OPLS-AA force fields and score poses via hybrid empirical/force-field models. Validate docking accuracy by redocking into known protein structures (RMSD < 1 Å) and compare to experimental IC₅₀ values from enzymatic assays .

Q. How do reaction conditions influence regioselectivity during functionalization of the imidazolidine-dione core?

- Methodology : Design factorial experiments varying temperature (80–120°C), solvent polarity (DMF vs. THF), and catalysts (e.g., NaOAc vs. Et₃N). Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY to identify spatial proximity of substituents). For example, polar aprotic solvents may favor chloroacetyl group retention over hydrolysis .

Q. What mechanistic insights explain the compound’s susceptibility to hydrolytic degradation?

- Methodology : Perform kinetic studies under varying pH (2–12) and temperatures (25–60°C). Use LC-QTOF-MS to identify degradation products (e.g., dechlorinated or ring-opened derivatives). Density Functional Theory (DFT) calculations can model transition states, highlighting nucleophilic attack at the chloroacetyl carbon as the rate-limiting step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.